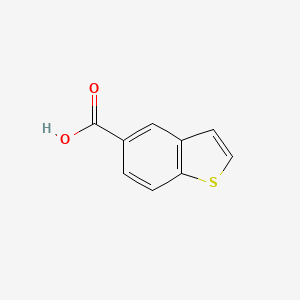

1-Benzothiophene-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBYTKLWZRHESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383672 | |

| Record name | 1-benzothiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-64-2 | |

| Record name | Benzo[b]thiophene-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzothiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-5-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2) is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid benzothiophene scaffold, combined with the reactive carboxylic acid functionality, makes it a versatile building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development.

Core Chemical & Physical Properties

This compound is a white solid at room temperature, indicating a stable crystalline structure.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzo[b]thiophene-5-carboxylic acid | [2] |

| CAS Number | 2060-64-2 | [2] |

| Molecular Formula | C₉H₆O₂S | [2] |

| Molecular Weight | 178.21 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Melting Point | 207-211 °C | [1] |

| Boiling Point | 376.2 °C (at 760 mmHg) | |

| pKa (Predicted) | ~4.13 | [1] |

| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C=CS2)C=C1C(=O)O | [2] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes key expected spectral features.

| Technique | Key Features and Wavenumbers/Shifts |

| FTIR (KBr) | O-H Stretch (Carboxylic Acid): Broad absorption from 2500-3300 cm⁻¹ due to hydrogen bonding.[3] C=O Stretch (Carbonyl): Strong, sharp absorption near 1710 cm⁻¹.[3] Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. C-O Stretch: Absorption in the 1210-1320 cm⁻¹ region. |

| ¹H NMR | -COOH Proton: Highly deshielded, broad singlet typically found in the 10-12 ppm region.[3] Aromatic Protons: Signals expected in the 7.0-8.5 ppm range, with splitting patterns determined by their positions on the bicyclic ring system. |

| ¹³C NMR | Carbonyl Carbon (-C=O): Deshielded signal in the 160-180 ppm range.[3][4] Aromatic Carbons: Multiple signals between 110-150 ppm. |

| Mass Spec. | Molecular Ion (M+): Expected at m/z ≈ 178.01. |

Chemical Reactivity and Applications

The chemical utility of this compound stems from two primary regions of reactivity: the carboxylic acid group and the aromatic benzothiophene ring system. This dual reactivity makes it a valuable scaffold in drug discovery.[1][5][6][7] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7][8][9]

Reactions of the Carboxylic Acid Group

The -COOH group is highly reactive and serves as a handle for derivatization.[1]

-

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters.

-

Amidation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine produces amides.

-

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.[1]

Reactions of the Benzothiophene Ring

The fused aromatic ring system is amenable to electrophilic aromatic substitution, allowing for further functionalization.[1][10] The directing effects of the fused thiophene ring and the deactivating carboxylic acid group will influence the position of substitution.

The diagram below illustrates the primary reactivity pathways for this molecule.

Caption: Key reactivity pathways of this compound.

Experimental Protocols

General Synthesis Approach: Carboxylation of 1-Benzothiophene

While various specialized syntheses exist for benzothiophene derivatives, a common conceptual approach to this target molecule involves the direct carboxylation of the 1-benzothiophene starting material.[11] The following is a representative, generalized protocol.

Caption: Conceptual workflow for the synthesis of the target compound.

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 1-benzothiophene and an anhydrous ether solvent (e.g., THF).

-

Metalation: The solution is cooled to a low temperature (e.g., -78 °C). A strong organolithium base, such as n-butyllithium, is added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete metalation.

-

Carboxylation: The reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The mixture is allowed to slowly warm to room temperature.

-

Workup: Once at room temperature, the reaction is carefully quenched with a dilute aqueous acid (e.g., 1M HCl).

-

Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Protocol: Fischer Esterification

This protocol outlines the synthesis of an ester derivative (e.g., methyl ester) from this compound.

Methodology:

-

Reagents: In a round-bottomed flask, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol).[12]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.[12][13]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.[12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is transferred to a separatory funnel containing water.[12] The product is extracted into an organic solvent like dichloromethane or diethyl ether.[12][14]

-

Neutralization: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[12][14]

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed via rotary evaporation to yield the crude ester.[14]

-

Purification: The crude product can be further purified by column chromatography or distillation.

General Protocol: ¹H NMR Analysis

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[15]

-

Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern.[16] The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[3]

Role in Drug Discovery & Development

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs like raloxifene and zileuton.[5][6][9] this compound serves as a key starting material for creating libraries of novel derivatives. By modifying the carboxylic acid group and substituting the aromatic ring, chemists can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological activity to target specific biological pathways, such as the RhoA/ROCK pathway in cancer.[17]

The following diagram illustrates the logical flow from this core scaffold to a potential drug candidate.

Caption: Role of the scaffold in a typical drug discovery workflow.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry.[1] Its well-defined chemical properties, dual points of reactivity, and the established biological significance of its derivatives make it a high-value intermediate for researchers in both academic and industrial settings.[1][5] A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of novel therapeutics and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 11. Benzothiophene synthesis [organic-chemistry.org]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. youtube.com [youtube.com]

- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzothiophene-5-carboxylic acid (CAS: 2060-64-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-5-carboxylic acid, identified by the CAS number 2060-64-2, is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Structurally, it features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 5-position. This unique arrangement imparts a range of desirable physicochemical properties and renders it a versatile building block for the synthesis of more complex molecules. The benzothiophene scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectral data, synthesis protocols, and its applications as a key intermediate in drug discovery and development.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2060-64-2 | [1][2] |

| Molecular Formula | C₉H₆O₂S | [1][2] |

| Molecular Weight | 178.21 g/mol | [1][2][3] |

| Appearance | White solid | [3] |

| Melting Point | 207-208 °C | [3] |

| pKa (predicted) | ~4.13 | [3] |

| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1cc2c(sc=c2)cc1 | [2] |

Table 2: Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The carboxylic acid proton typically appears as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching and O-H bending vibrations. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 178. Fragmentation may involve the loss of -OH (M-17) and -COOH (M-45). |

Synthesis of this compound

While various methods exist for the synthesis of the benzothiophene core, a common and effective strategy involves the cyclization of a substituted thiophenol derivative. The following is a representative experimental protocol for the synthesis of this compound.

Representative Experimental Protocol: Synthesis via Gewald Reaction

A plausible synthetic route to this compound can be adapted from the well-established Gewald reaction, which is a multicomponent reaction used to synthesize substituted thiophenes. This would be followed by an annulation step to form the fused benzene ring. A more direct, though hypothetical, detailed protocol based on common benzothiophene syntheses is provided below.

Objective: To synthesize this compound from 4-mercaptophenylacetic acid and glyoxylic acid.

Materials:

-

4-mercaptophenylacetic acid

-

Glyoxylic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-mercaptophenylacetic acid (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water.

-

Addition of Reagent: To the stirred solution, add glyoxylic acid (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. The benzothiophene scaffold is present in several FDA-approved drugs, highlighting its therapeutic potential. Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

The carboxylic acid functional group of this compound provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizations

Logical Workflow for the Synthesis of a Benzothiophene Derivative

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzothiophene, a process for which this compound is a key precursor for further derivatization.

Caption: Generalized synthetic workflow for a benzothiophene derivative.

Role in a Drug Discovery Workflow

This diagram illustrates the pivotal role of this compound as a building block in a typical drug discovery and development pipeline.

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as harmful if swallowed and causes serious eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its functional groups make it an ideal scaffold for the development of novel therapeutic agents. This technical guide has summarized the core data and methodologies associated with this compound, providing a foundational resource for researchers and professionals in the field. Further exploration of its derivatives is likely to yield new compounds with potent and selective biological activities.

References

An In-depth Technical Guide to the Physical Properties of 1-Benzothiophene-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2), a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. This document compiles essential data, outlines standard experimental protocols for property determination, and presents a logical workflow for the physical characterization of this and similar chemical entities.

Introduction

This compound is a derivative of benzothiophene, an aromatic heterocyclic compound containing a fused benzene and thiophene ring.[1] The presence of the carboxylic acid functional group at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is fundamental for its application in laboratory synthesis, process development, and formulation.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₂S | [2] |

| Molecular Weight | 178.21 g/mol | [2][3] |

| Appearance | White solid | |

| Melting Point | 207-208 °C | |

| 211 °C | [4] | |

| Boiling Point | 376.2 °C (at 760 mmHg) | [4] |

| Flash Point | 181.3 °C | [4] |

| pKa (Predicted) | ~4.13 | |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone, ether, and benzene. | [1][5][6] |

Note: The variation in melting point values may be attributed to different experimental conditions or sample purity.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Small-Scale Capillary Technique

-

Sample Preparation: A few milliliters of the liquid substance are placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., paraffin oil or an aluminum block).

-

Heating and Observation: The apparatus is heated slowly and uniformly. As the boiling point is neared, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the bath is allowed to cool.

-

Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: A pH meter with a calibrated electrode is placed into the solution, which is continuously stirred. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is identified from the steepest part of the curve. The pKa is then determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound like this compound.

Caption: Logical workflow for the physical characterization of a solid organic compound.

References

1-Benzothiophene-5-carboxylic acid melting point and pKa

An In-depth Technical Guide on 1-Benzothiophene-5-carboxylic Acid: Physicochemical Properties and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of two critical physicochemical properties of this compound (CAS: 2060-64-2): its melting point and acid dissociation constant (pKa). Understanding these parameters is fundamental for its application in organic synthesis, particularly within the pharmaceutical sector where it serves as a key building block for complex active pharmaceutical ingredients (APIs).

Physicochemical Data

This compound is a white solid with the molecular formula C₉H₆O₂S and a molecular weight of 178.21 g/mol .[1][2] Its core structure, a fused benzothiophene ring system with a carboxylic acid group, dictates its physical and chemical behavior.

Quantitative Data Summary

The melting point and pKa are essential for predicting the compound's stability, solubility, and reactivity. The available data for these properties are summarized below.

| Property | Value | Data Type | Source |

| Melting Point | 207-208 °C | Experimental | |

| 211 °C | Experimental | [3] | |

| pKa | ~ 4.13 | Predicted | |

| 4.13 ± 0.30 | Predicted | [4] |

Experimental Protocols

Accurate determination of melting point and pKa is crucial for compound identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range. The capillary method is a widely used technique for this determination.[5][6]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to pack the sample tightly to a height of 1-2 mm at the bottom.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated gradually. An initial rapid heating can be performed to find an approximate melting temperature. For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range between T₁ and T₂. The procedure should be repeated with a fresh sample to ensure consistency.

pKa Determination Protocol (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the pKa of a weak acid like this compound.[8][9] The method involves monitoring the pH of the acid solution as it is neutralized by a strong base.

Methodology:

-

Preparation of Solutions:

-

Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Titration Procedure:

-

The acid solution is placed in a beaker with a magnetic stirrer.[9] The calibrated pH electrode is immersed in the solution.

-

The NaOH titrant is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to stabilize, and the pH is recorded.[9] This process continues well past the expected equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is identified as the midpoint of the steepest portion of the curve (the inflection point).

-

The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

-

-

pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻].[8] At this specific point, the pH of the solution is equal to the pKa of the acid.[8] The pKa is therefore determined directly from the pH value on the titration curve at the half-equivalence volume.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining melting point via the capillary method.

Caption: Workflow for determining pKa via potentiometric titration.

References

- 1. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2060-64-2 [matrix-fine-chemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 2060-64-2 [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. web.williams.edu [web.williams.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzothiophene-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2). The information is compiled to assist researchers in compound identification, characterization, and further development. This document presents physical properties, spectroscopic data, detailed experimental protocols, and logical diagrams to illustrate analytical workflows and molecular behavior.

Compound Overview

This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical sector.[1] Its rigid benzothiophene core is a key structural motif in various biologically active molecules.[1] Accurate spectroscopic characterization is crucial for its use as a building block in the synthesis of complex chemical entities.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2060-64-2 | [1] |

| Molecular Formula | C₉H₆O₂S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | 211-212 °C | [2] |

| Appearance | White solid | [1] |

| IUPAC Name | This compound | [1] |

| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N |[1] |

Spectroscopic Data

The following sections provide key spectroscopic data for this compound. Note that while experimental data is provided for IR and Mass Spectrometry, the ¹H and ¹³C NMR data are predicted, as experimental spectra were not available in public databases at the time of this guide's compilation.

Note: The following NMR data is predicted using online chemical modeling tools and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.98 | Singlet | 1H | -COOH |

| 8.60 | Singlet | 1H | H-4 |

| 8.04 | Doublet | 1H | H-6 |

| 7.96 | Doublet | 1H | H-7 |

| 7.64 | Doublet | 1H | H-2 |

| 7.43 | Doublet | 1H | H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.79 | C=O (Carboxylic Acid) |

| 141.69 | C-7a |

| 138.86 | C-3a |

| 131.78 | C-5 |

| 128.02 | C-7 |

| 126.83 | C-2 |

| 125.10 | C-4 |

| 124.62 | C-6 |

| 123.36 | C-3 |

The IR spectrum provides information about the functional groups present in the molecule. The data is consistent with the structure of a carboxylic acid.

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad | O-H stretch (from carboxylic acid dimer) |

| 1760-1690 | Strong | C=O stretch (carbonyl from carboxylic acid) |

| 1320-1210 | Medium | C-O stretch |

| ~1420 | Medium | O-H bend |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 178.01 | Molecular Ion [M]⁺ (Calculated Exact Mass: 178.00885) |

| 161.01 | [M-OH]⁺ |

| 133.01 | [M-COOH]⁺ |

Experimental Protocols & Workflows

The following are generalized protocols for obtaining the spectroscopic data for a solid sample like this compound.

The diagram below illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

-

Sample Preparation : Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. Ensure complete dissolution.

-

Filtration : Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

-

Spectral Analysis : Acquire the ¹H and ¹³C spectra. Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency domain spectrum.

-

Sample Preparation : Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Film Deposition : Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Background Scan : Run a background spectrum with a clean, empty salt plate in the sample holder.

-

Sample Scan : Place the salt plate with the sample film into the spectrometer and acquire the spectrum.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to provide the final IR spectrum.

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, where it is vaporized in a vacuum.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion [M]⁺.

-

Fragmentation : The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

-

Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Predicted Mass Spectrometry Fragmentation

The following diagram illustrates a logical and predicted fragmentation pathway for this compound under electron ionization (EI) conditions.

References

Unveiling the Structural Void: A Technical Guide to 1-Benzothiophene-5-carboxylic Acid

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzothiophene-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block for more complex molecules, a thorough understanding of its structural and chemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the available data for this compound. Notably, a definitive experimental crystal structure for this specific isomer is not publicly available in prominent crystallographic databases as of the latest searches. Consequently, this document summarizes its known physicochemical properties, outlines general synthetic and analytical methodologies, and discusses the broader biological context of benzothiophene derivatives.

Physicochemical Properties

While the complete crystal structure remains elusive, several key physicochemical properties of this compound have been reported. These parameters are crucial for its handling, formulation, and application in synthetic protocols. The compound typically presents as a white solid, indicating a stable crystalline form at ambient conditions.

| Property | Value | Reference |

| Molecular Formula | C9H6O2S | [1][2] |

| Molecular Weight | 178.21 g/mol | [1][2] |

| CAS Number | 2060-64-2 | [2] |

| Melting Point | 207-208 °C | |

| Predicted pKa | ~4.13 | |

| IUPAC Name | This compound | [1][2] |

Synthesis and Crystallization: A Generalized Approach

Synthetic Strategies

The construction of the benzothiophene core can be achieved through various synthetic routes. One common approach involves the cyclization of a substituted thiophenol derivative. For the synthesis of carboxylic acid-substituted benzothiophenes, the carboxyl group can be introduced either prior to the cyclization or by functionalization of the benzothiophene scaffold. Friedel-Crafts acylation of benzothiophene is a known method to introduce functional groups, which can then be further modified to a carboxylic acid.

General Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates a generalized workflow for the synthesis, purification, and crystallization of a benzothiophene carboxylic acid derivative, culminating in structural analysis.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. Common techniques for growing single crystals of organic molecules like this compound include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is critical and often determined empirically. Solvents such as toluene, heptane, and various alcohols are frequently employed for the crystallization of aromatic carboxylic acids.

Structural Determination by X-ray Crystallography

Should single crystals of this compound be obtained, the following experimental protocol for single-crystal X-ray diffraction would be employed to determine its three-dimensional structure.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. The software packages SHELXS and SHELXL are commonly used for structure solution and refinement.

Biological Significance of the Benzothiophene Scaffold

The benzothiophene ring system is a prominent scaffold in a variety of biologically active compounds.[3] Derivatives have shown a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development. Some of the notable biological activities associated with benzothiophene derivatives include:

-

Anticancer: Certain derivatives have been investigated for their potential to inhibit tumor growth.

-

Anti-inflammatory: The scaffold is present in molecules with anti-inflammatory properties.

-

Antimicrobial: Antibacterial and antifungal activities have been reported for some benzothiophene compounds.

-

Enzyme Inhibition: Specific derivatives have been shown to inhibit various enzymes, which is a common mechanism of action for many drugs.

The following diagram illustrates the relationship between the core benzothiophene scaffold and its potential therapeutic applications.

Conclusion and Future Outlook

This compound remains a molecule of high interest due to its role as a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. While a definitive experimental crystal structure is currently unavailable, this guide provides a foundational understanding of its known properties and the general methodologies required for its synthesis and structural characterization. The elucidation of its precise solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its intermolecular interactions and providing a basis for computational modeling and rational drug design. Future research efforts should be directed towards the successful crystallization of this compound and the subsequent determination of its crystal structure.

References

A Comprehensive Technical Guide to the Synthesis of 1-Benzothiophene-5-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene-5-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, aromatic scaffold is a key component in a variety of pharmacologically active agents and functional organic materials.[1][2][3] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable intermediate. We will dissect two major pathways: the functionalization of a pre-formed benzothiophene core and the construction of the thiophene ring onto a pre-functionalized benzene precursor. The discussion emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure scientific integrity and reproducibility.

Part 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of a substituted benzothiophene, such as this compound, presents a key challenge: regioselectivity. The benzothiophene ring system has multiple non-equivalent positions on its benzene (C4, C5, C6, C7) and thiophene (C2, C3) rings. Direct electrophilic substitution or metalation of the parent 1-benzothiophene typically favors the C2 or C3 position, making direct functionalization at C5 inefficient.[4]

Therefore, robust synthetic strategies must unambiguously install the carboxyl group at the desired C5 position. A retrosynthetic analysis reveals two primary and logical disconnections:

-

C5-COOH Bond Disconnection: This approach relies on a late-stage introduction of the carboxylic acid. It implies the synthesis of a 1-benzothiophene derivative bearing a functional group handle at the C5 position (e.g., a halogen) that can be readily converted to a carboxylic acid. This is often the most convergent and widely used strategy.

-

Thiophene Ring Disconnection: This strategy involves constructing the thiophene ring onto a benzene starting material that already contains the carboxylic acid moiety (or a protected precursor) at the correct position. This method offers excellent control over the substitution pattern on the benzene ring.

The following diagram illustrates these two core retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis via Functionalization of a Pre-formed Benzothiophene Core

This strategy is arguably the most common and reliable method, leveraging a two-step process: regioselective halogenation of 1-benzothiophene followed by conversion of the C5-halogen bond to a C5-carboxyl group.

Mechanistic Rationale: Halogen-Metal Exchange and Carboxylation

The core of this strategy is the conversion of a carbon-halogen bond into a carbon-carbon bond. This is achieved by transforming the electrophilic carbon of the C-Br bond into a potent carbon nucleophile.

-

Formation of the Organometallic Reagent: 5-Bromo-1-benzothiophene is reacted with a strong reducing metal, typically magnesium (for Grignard reagents) or an organolithium reagent like n-butyllithium (for lithiation). This process, known as halogen-metal exchange, inverts the polarity at the C5 position, creating a highly nucleophilic carbanion. Anhydrous conditions are critical, as these organometallic intermediates are extremely strong bases and will be quenched by protic sources like water.[5]

-

Nucleophilic Attack on Carbon Dioxide: The generated carbanion readily attacks the electrophilic carbon atom of carbon dioxide (CO₂). CO₂ can be supplied as a gas or, more conveniently in the lab, as solid dry ice.[6][7] This addition reaction forms a magnesium or lithium carboxylate salt.

-

Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl), which protonates the carboxylate salt to yield the final this compound product.[7][8]

The workflow for this synthetic approach is visualized below.

Caption: Workflow for Synthesis via Carboxylation of 5-Bromo-1-benzothiophene.

Detailed Experimental Protocol

This protocol describes the synthesis starting from commercially available 5-bromo-1-benzothiophene.

Step A: Preparation of the Grignard Reagent and Carboxylation

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 5-bromo-1-benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to the magnesium to initiate the reaction.

-

Grignard Formation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate, oversized flask, place a large excess of crushed dry ice (solid CO₂). Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Safety Note: This process releases a large amount of CO₂ gas and should be performed in a well-ventilated fume hood.

-

Quenching and Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 1 M aqueous HCl to the reaction mixture until the solution becomes acidic (test with pH paper). This will dissolve the magnesium salts and protonate the product.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.[9]

| Parameter | Condition / Reagent | Rationale / Causality |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent through coordination. Must be anhydrous to prevent quenching. |

| Initiation | Iodine crystal, gentle heating | Cleans the magnesium surface and catalyzes the initial insertion. |

| Temperature | Reflux for formation, 0 °C for carboxylation | Reflux ensures complete reaction; cooling for carboxylation minimizes side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive organometallic with O₂ or H₂O. |

| Typical Yield | 60-80% | Dependent on the purity of reagents and strictness of anhydrous conditions. |

Part 3: Synthesis via Annulation of a Pre-functionalized Benzene Ring

This approach builds the thiophene ring onto a benzene core that already possesses the carboxylic acid group, thus avoiding any ambiguity in its final position. A common strategy involves the cyclization of a substituted thiophenol.

Mechanistic Rationale: Building the Thiophene Ring

The general principle involves starting with a benzene derivative that has a thiol (-SH) group and a carboxylic acid group in a para relationship (e.g., 4-mercaptobenzoic acid). The thiol group acts as a nucleophile to react with a C2-synthon (a molecule that provides two carbon atoms), followed by an intramolecular cyclization to form the thiophene ring.

One established method is the reaction of a thiophenol with an α-halo ketone or aldehyde, followed by acid-catalyzed cyclization and dehydration. For the parent 1-benzothiophene, the reaction of thiophenol with chloroacetic acid followed by cyclization is a known route.[4]

The diagram below outlines a generalized workflow for this annulation strategy.

Caption: Generalized workflow for the thiophene ring annulation strategy.

Representative Experimental Protocol

Step A: Synthesis of 4-Carboxyphenylthioacetic Acid

-

In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

To this solution, add a solution of chloroacetic acid (1.1 eq) in water.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction to room temperature and acidify with concentrated HCl until no more precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry to yield the thioacetic acid intermediate.

Step B: Cyclization to form 3-Hydroxy-1-benzothiophene-5-carboxylic Acid

-

Place the dried 4-carboxyphenylthioacetic acid (1.0 eq) in a flask and add acetic anhydride (5-10 eq).

-

Heat the mixture at reflux for 2-3 hours. During this time, the solid should dissolve.

-

Cool the reaction mixture and pour it cautiously into ice water to hydrolyze the excess acetic anhydride.

-

Collect the resulting solid by filtration, wash with water, and dry. This yields the 3-hydroxy intermediate, which exists in tautomeric equilibrium with the keto form.[4]

Step C: Reduction to this compound

-

The final dehydroxylation step to achieve the fully aromatic benzothiophene can be challenging. Classical methods involve reduction of the corresponding 3-chloro derivative or other multi-step sequences. Modern palladium-catalyzed methods provide more direct routes for related transformations.[10]

Note: While conceptually straightforward, this annulation route can involve harsh conditions and multiple steps, making the Grignard route from Part 2 often more practical for this specific target.

Part 4: Alternative Methodologies

Palladium-Catalyzed Cyclizations

Modern organic synthesis offers several palladium-catalyzed methods for constructing the benzothiophene core. For instance, a Pd-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols provides a route to benzothiophenes.[11][12] If the starting 2-mercaptobenzaldehyde or ketone contained a carboxylic acid precursor at the appropriate position, this could be adapted to synthesize the target molecule. These methods offer high efficiency and functional group tolerance but may require more complex starting materials.[13][14]

Direct C-H Carboxylation

Directly converting a C-H bond on the 1-benzothiophene ring to a C-COOH group is an atom-economical but challenging approach. Recent advances have shown that strong bases combined with additives can promote the direct carboxylation of electron-rich heteroarenes.[15] However, achieving high regioselectivity for the C5 position over the more acidic C2/C3 positions remains a significant hurdle and is an active area of research.

Conclusion

For the synthesis of this compound, the most reliable and well-documented strategy for laboratory and pilot scales involves the carboxylation of a 5-halo-1-benzothiophene intermediate via a Grignard or organolithium reagent . This pathway offers a convergent design, utilizes readily available starting materials, and proceeds with high regiochemical fidelity. The key to success lies in the meticulous application of anhydrous reaction techniques during the formation and reaction of the organometallic intermediate. While ring annulation strategies provide excellent control of the benzene ring substitution, they can be more step-intensive for this particular target. The continued development of C-H activation and catalytic methodologies may, in the future, provide more direct and efficient routes.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Benzothiophene-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 1-benzothiophene-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology proceeds via the formation and subsequent carboxylation of 5-bromo-1-benzothiophene, offering a reliable route to this important scaffold. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional organic materials. The benzothiophene core is a key structural motif in a variety of biologically active molecules. The carboxylic acid functionality at the 5-position provides a versatile handle for further chemical modifications, such as amidation and esterification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide focuses on a robust and well-documented synthetic approach commencing from commercially available 4-bromothiophenol.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the 1-benzothiophene ring system to yield 5-bromo-1-benzothiophene. The second step is the introduction of the carboxylic acid group at the 5-position via a lithium-halogen exchange followed by quenching with carbon dioxide.

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-1-benzothiophene

This step involves the formation of the benzothiophene ring system from 4-bromothiophenol. The process consists of an initial S-alkylation followed by an acid-catalyzed intramolecular cyclization.

Reaction Mechanism

The synthesis of 5-bromo-1-benzothiophene begins with the nucleophilic attack of the thiophenolate, generated in situ from 4-bromothiophenol and a base, on bromoacetaldehyde diethyl acetal. This SN2 reaction forms 1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene.

The subsequent and key ring-closing step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction). Under the action of a strong acid, such as polyphosphoric acid (PPA), the acetal is hydrolyzed to the corresponding aldehyde, which may exist in equilibrium with a protonated form or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the sulfur atom, leading to the formation of a six-membered ring intermediate. Subsequent dehydration and aromatization yield the stable 5-bromo-1-benzothiophene.

Caption: Reaction mechanism for the synthesis of 5-Bromo-1-benzothiophene.

Experimental Protocol

Synthesis of 1-Bromo-4-(2,2-diethoxyethylsulfanyl)benzene:

-

To a solution of sodium methoxide (prepared from sodium in methanol), 4-bromothiophenol is added at room temperature under an inert atmosphere.

-

The resulting mixture is stirred for a short period to ensure the complete formation of the thiophenolate.

-

Bromoacetaldehyde diethyl acetal is then added dropwise to the solution.

-

The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography.

Synthesis of 5-Bromo-1-benzothiophene:

-

The crude 1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene is added to a mixture of polyphosphoric acid and chlorobenzene.

-

The mixture is heated to a high temperature (typically >100 °C) with vigorous stirring for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully poured into ice-water.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization to afford 5-bromo-1-benzothiophene.

Quantitative Data

| Parameter | Value | Reference |

| Step | S-Alkylation and Cyclization | [1] |

| Starting Material | 4-Bromothiophenol | [1] |

| Key Reagents | Bromoacetaldehyde diethyl acetal, NaOMe, PPA | [1] |

| Solvent | Methanol, Chlorobenzene | [1] |

| Temperature | Reflux, >100 °C | [1] |

| Reaction Time | Several hours for each step | [1] |

| Yield | Not explicitly stated in the provided snippet |

Step 2: Synthesis of this compound

The final step is the conversion of 5-bromo-1-benzothiophene to the target carboxylic acid. This is efficiently achieved via a lithium-halogen exchange reaction followed by carboxylation with carbon dioxide.

Reaction Mechanism

The reaction proceeds via the formation of an organolithium intermediate. 5-Bromo-1-benzothiophene is treated with a strong organolithium base, typically n-butyllithium, at low temperature (-78 °C). The n-butyllithium undergoes a lithium-halogen exchange with the aryl bromide to generate the highly nucleophilic 1-benzothiophen-5-yl-lithium.

This organolithium species is then quenched by the addition of solid carbon dioxide (dry ice). The nucleophilic carbon of the organolithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Finally, acidic workup protonates the carboxylate to yield the desired this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

-

A solution of 5-bromo-1-benzothiophene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (typically a solution in hexanes) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for a period of time (e.g., 1 hour) to ensure complete lithium-halogen exchange.[2][3]

-

An excess of freshly crushed dry ice is then added to the reaction mixture in one portion.

-

The reaction is allowed to slowly warm to room temperature, during which time the excess CO₂ sublimes.

-

The reaction is quenched with water or dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to give pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Step | Carboxylation | [2][3] |

| Starting Material | 5-Bromo-1-benzothiophene | [2][3] |

| Key Reagents | n-Butyllithium, Carbon Dioxide (dry ice) | [2][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |

| Temperature | -78 °C to room temperature | [2][3] |

| Reaction Time | ~1-2 hours | [2][3] |

| Yield | Generally good to high yields are expected for this type of reaction. |

Conclusion

The synthetic route detailed in this guide, commencing from 4-bromothiophenol, represents a reliable and effective method for the preparation of this compound. The two-stage process, involving the initial construction of the 5-bromobenzothiophene core followed by a lithium-halogen exchange and carboxylation, allows for the targeted synthesis of this valuable intermediate. The provided reaction mechanisms, experimental protocols, and data tables offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to successfully produce and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Benzothiophene-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene and its derivatives are a prominent class of heterocyclic compounds widely recognized for their significant pharmacological activities.[1][2] The benzothiophene scaffold is a key structural motif in numerous therapeutic agents, exhibiting a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The functionalization of the benzothiophene core through electrophilic aromatic substitution is a fundamental strategy in medicinal chemistry to generate novel derivatives with modulated biological activity and improved pharmacokinetic profiles.[1][2]

This technical guide focuses on the electrophilic aromatic substitution of 1-benzothiophene-5-carboxylic acid, a versatile intermediate in the synthesis of complex bioactive molecules.[4] The presence of the electron-withdrawing carboxylic acid group at the 5-position significantly influences the regioselectivity of these reactions, directing electrophilic attack to specific positions on the benzene ring. Understanding the principles governing this regioselectivity is crucial for the rational design and synthesis of novel drug candidates. This document provides a comprehensive overview of the expected reactivity, detailed experimental protocols for key electrophilic substitution reactions, and insights into the potential applications of the resulting derivatives in drug discovery.

Regioselectivity in Electrophilic Aromatic Substitution

The electrophilic aromatic substitution on the 1-benzothiophene ring system is influenced by the presence of the fused thiophene ring and the nature of any substituents. In the case of this compound, the carboxylic acid group acts as a deactivating group, making the aromatic system less reactive towards electrophiles compared to unsubstituted benzothiophene. This deactivating effect is primarily due to the electron-withdrawing nature of the carboxylic acid, which reduces the electron density of the benzene ring.

Consequently, electrophilic substitution is expected to occur on the benzene portion of the molecule rather than the more electron-rich thiophene ring. The directing effect of the carboxylic acid group, a meta-director, would suggest that incoming electrophiles would preferentially attack the positions meta to the carboxylic acid, i.e., the 4- and 6-positions. However, the overall regioselectivity is a complex interplay of both the electronic effects of the substituent and the inherent reactivity of the bicyclic ring system.

Studies on the analogous benzo[b]thiophen-3-carboxylic acid have shown that nitration occurs at all four available positions in the benzene ring (4, 5, 6, and 7), with the product distribution being highly dependent on the reaction conditions.[5] By analogy, it is plausible that the electrophilic substitution of this compound will also yield a mixture of isomers, with the precise ratio influenced by factors such as the nature of the electrophile, the solvent, and the temperature. It is anticipated that substitution will likely occur at the 4- and 6-positions, and potentially the 2- and 7-positions to a lesser extent.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols for three major types of electrophilic aromatic substitution reactions on this compound: nitration, halogenation, and Friedel-Crafts acylation. The provided protocols are adapted from established methods for similar substrates and should serve as a robust starting point for experimental work.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can subsequently be reduced to an amino group, a versatile functional handle for further molecular elaboration.

Experimental Protocol: Nitration of this compound

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Table 1: Predicted Major Isomers in the Nitration of this compound

| Nitrating Agent & Conditions | Major Isomer(s) (Predicted) | Anticipated Yield Range (%) |

| Conc. HNO₃ / Conc. H₂SO₄, 0°C | 4-Nitro & 6-Nitro | 40-60 |

Halogenation

Halogenation, typically bromination or chlorination, introduces a halogen atom onto the aromatic ring, which can serve as a handle for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocol: Bromination of this compound

-

Materials:

-

This compound

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution

-

Distilled water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Table 2: Predicted Major Isomers in the Bromination of this compound

| Halogenating Agent & Conditions | Major Isomer(s) (Predicted) | Anticipated Yield Range (%) |

| Br₂ in Acetic Acid, Room Temp. | 4-Bromo & 6-Bromo | 50-70 |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocol: Friedel-Crafts Acetylation of this compound

-

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise at 0°C.[6]

-

Stir the mixture for 15-30 minutes at 0°C to form the acylium ion.[6]

-

Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[6]

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[6]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[6]

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[6]

-

Purify the resulting acetylated product by column chromatography or recrystallization.[6]

-

Table 3: Predicted Major Isomers in the Friedel-Crafts Acetylation of this compound

| Acylating Agent & Conditions | Major Isomer(s) (Predicted) | Anticipated Yield Range (%) |

| CH₃COCl, AlCl₃, CH₂Cl₂, 0°C to RT | 4-Acetyl & 6-Acetyl | 30-50 |

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to the diverse pharmacological activities associated with the benzothiophene scaffold.[1][2] These compounds can serve as building blocks for the synthesis of libraries of novel molecules to be screened for various biological targets.

General Drug Discovery Workflow

The development of new drugs from the this compound core typically follows a multi-step process. This workflow involves the chemical synthesis of a diverse library of derivatives, followed by biological screening to identify lead compounds with desired activities. Subsequent optimization of these leads aims to improve their potency, selectivity, and pharmacokinetic properties.

References